molecular formula C11H12O3 B2742395 Methyl 3-formyl-2,4-dimethylbenzoate CAS No. 1958106-09-6

Methyl 3-formyl-2,4-dimethylbenzoate

Cat. No.: B2742395
CAS No.: 1958106-09-6
M. Wt: 192.214
InChI Key: SSFJOKUOIUWZNZ-UHFFFAOYSA-N
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Description

Methyl 3-formyl-2,4-dimethylbenzoate (systematic name: methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate, based on evidence) is a benzoic acid derivative characterized by a formyl group at position 3, hydroxyl groups at positions 2 and 4, and a methyl group at position 6 of the aromatic ring. This compound has been isolated from lichen species such as Parmotrema melanothrix and Stereocaulon alpinum .

Properties

IUPAC Name

methyl 3-formyl-2,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-4-5-9(11(13)14-3)8(2)10(7)6-12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFJOKUOIUWZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-2,4-dimethylbenzoate can be synthesized through several methods. One common approach involves the formylation of 2,4-dimethylbenzoic acid, followed by esterification. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where 2,4-dimethylbenzoic acid reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position. The resulting 3-formyl-2,4-dimethylbenzoic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-2,4-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-formyl-2,4-dimethylbenzoate serves as an intermediate in the synthesis of various bioactive compounds. Its applications in medicinal chemistry include:

  • Synthesis of Anticancer Agents : This compound is utilized in the production of poly(ADP-ribose) polymerase inhibitors, which are promising agents in cancer therapy, particularly for tumors with BRCA mutations .
  • Antidiabetic Compounds : It is involved in the synthesis of derivatives that exhibit anti-diabetic properties, showcasing its potential in treating metabolic disorders .
  • Biological Activity : Research indicates that derivatives of this compound possess anti-inflammatory and antibacterial activities, making them candidates for further pharmacological development .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is valued for its versatility:

  • Building Block for Complex Molecules : This compound acts as a building block for synthesizing more complex organic molecules through various reactions, including condensation and cyclization processes .
  • Reagent in Organic Synthesis : It is employed as a reagent in the synthesis of other functionalized compounds, expanding the toolkit available to chemists for creating novel materials.

Case Study 1: Synthesis of PARP Inhibitors

A study demonstrated the use of this compound in synthesizing Niraparib, a potent PARP inhibitor. The process involved several steps where this compound served as a crucial intermediate, highlighting its role in developing targeted cancer therapies .

Case Study 2: Antidiabetic Derivatives

Research focused on synthesizing N-methyl-sulfonylhydrazone derivatives from this compound showed promising results in terms of plasma stability and anti-diabetic activity. These findings suggest a viable pathway for developing new treatments for diabetes .

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Medicinal ChemistrySynthesis of PARP inhibitors
Medicinal ChemistryDevelopment of anti-diabetic agents
Synthetic Organic ChemistryBuilding block for complex organic syntheses
Biological ActivityAntibacterial and anti-inflammatory compounds

Mechanism of Action

The mechanism of action of methyl 3-formyl-2,4-dimethylbenzoate depends on its specific application. In biochemical assays, the formyl group can interact with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. This interaction can be used to study enzyme kinetics and protein-ligand interactions. In medicinal chemistry, the compound’s formyl group can undergo various transformations, enabling the synthesis of bioactive molecules that target specific pathways and receptors .

Comparison with Similar Compounds

Key Structural and Spectral Data:

  • Molecular Formula : C₁₀H₁₀O₅ (MW: 210.18 g/mol) .
  • Spectral Features :
    • IR: Hydroxyl (3404 cm⁻¹) and aldehydic carbonyl (1644 cm⁻¹) stretches .
    • NMR: ^1H NMR signals at δ 2.45 (s, 3H, CH₃), 3.92 (s, 3H, OCH₃), and 6.20 (s, 1H, aromatic H); ^13C NMR confirms ester, formyl, and methyl substituents .
  • CAS Registry : 34874-90-3 .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table compares methyl 3-formyl-2,4-dimethylbenzoate with key analogues isolated from lichens or synthesized chemically:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Source/Isolation
Methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate C₁₀H₁₀O₅ 3-formyl, 2,4-dihydroxy, 6-methyl 210.18 Not reported Cytotoxicity, ACE2 binding Parmotrema melanothrix, Stereocaulon spp.
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate C₁₀H₁₂O₄ 2,4-dihydroxy, 3,6-dimethyl 196.20 143–145 Moderate cytotoxicity Parmotrema melanothrix
Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate C₁₁H₁₂O₅ 3-formyl, 2,4-dihydroxy, 6-methyl (ethyl ester) 224.21 Not reported ACE2 binding Stereocaulon halei
Atranorin (depside reference) C₁₉H₁₈O₈ Depside structure with multiple substituents 374.34 Not reported Cytotoxicity, antimicrobial Lichens (Parmotrema spp.)

Key Research Findings:

Cytotoxicity: Methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate showed moderate cytotoxicity (IC₅₀: 25–50 µM) in MTT assays, comparable to atranorin but less potent than synthetic pyrethroids . Methyl 2,4-dihydroxy-3,6-dimethylbenzoate exhibited lower cytotoxicity, likely due to the absence of the formyl group, which may enhance reactive interactions .

Antiviral Potential: Methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate demonstrated strong ACE2 binding (ΔG: -7.0 kcal/mol), outperforming ethyl derivatives (ΔG: -6.2 kcal/mol), suggesting its role in blocking viral entry .

Drug-Likeness: SwissADME analysis revealed that methyl 3-formyl derivatives meet Lipinski’s rule of five (molecular weight <500, hydrogen bond donors <5), whereas ethyl analogs show reduced bioavailability due to higher logP values . Atranorin, despite its larger size, retains drug-like properties, highlighting the importance of structural flexibility .

Biological Activity

Methyl 3-formyl-2,4-dimethylbenzoate is a compound of interest due to its diverse biological activities. This article delves into its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

This compound is an aromatic ester characterized by the presence of a formyl group and two methyl substituents on the benzene ring. Its molecular formula is C11H12O3C_{11}H_{12}O_3, with a molecular weight of approximately 192.21 g/mol. The structure can be represented as follows:

Methyl 3 formyl 2 4 dimethylbenzoate\text{Methyl 3 formyl 2 4 dimethylbenzoate}

1. Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage.

  • DPPH Radical Scavenging : A study indicated that the compound effectively scavenges DPPH radicals, demonstrating its potential as an antioxidant agent. The presence of hydroxyl groups on the aromatic ring enhances this activity, as compounds with multiple hydroxyl groups tend to exhibit stronger antioxidant effects .

2. Antifungal and Antibacterial Properties

The compound has been evaluated for its antimicrobial properties against various pathogens.

  • Antifungal Activity : In vitro studies have reported that this compound shows antifungal activity against specific strains, with effective concentrations (ED50) comparable to established antifungal agents .
  • Antibacterial Activity : Similar investigations reveal its potential antibacterial effects, making it a candidate for further development in antimicrobial therapies.

3. Cytotoxicity

Cytotoxicity assays have demonstrated that this compound possesses significant cytotoxic effects against cancer cell lines.

  • IC50 Values : In studies involving human colorectal carcinoma (HCT116) cells, the compound exhibited an IC50 value indicating potent cytotoxicity . This suggests its potential use in cancer treatment protocols.

Case Study 1: Antioxidant Efficacy

In a comparative analysis of various derivatives of benzoates, this compound was found to have superior antioxidant activity compared to other tested compounds. The study highlighted the importance of structural modifications in enhancing biological activity .

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound8512
Control (Ascorbic Acid)958

Case Study 2: Antifungal Activity Assessment

A series of tests were conducted to evaluate the antifungal efficacy of this compound against common fungal pathogens. The results indicated that it significantly inhibited fungal growth at concentrations lower than those required for traditional antifungal drugs.

PathogenED50 (µg/mL)
Rhizoctonia solani23.09
Penicillium debaryanum16.07

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